molecular formula C6H9BF4N2 B13788051 1-Vinyl-3-methylimidazolium tetrafluoroborate

1-Vinyl-3-methylimidazolium tetrafluoroborate

Katalognummer: B13788051
Molekulargewicht: 195.96 g/mol
InChI-Schlüssel: DCQGPHCXSCQPCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Vinyl-3-methylimidazolium tetrafluoroborate is an ionic liquid with the chemical formula C6H9BF4N2. It is known for its unique properties such as high thermal stability, low volatility, and excellent ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

1-Vinyl-3-methylimidazolium tetrafluoroborate can be synthesized through a series of chemical reactions. The typical synthetic route involves the alkylation of imidazole with an appropriate alkyl halide, followed by a vinylation reaction. The final step involves the reaction with tetrafluoroboric acid to form the desired ionic liquid . Industrial production methods often involve similar steps but are optimized for large-scale production to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Vinyl-3-methylimidazolium tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, often using common reducing agents.

    Substitution: The compound is known to participate in substitution reactions, where one of its functional groups is replaced by another.

    Addition: It can undergo addition reactions, particularly with electrophiles and nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Vinyl-3-methylimidazolium tetrafluoroborate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Vinyl-3-methylimidazolium tetrafluoroborate exerts its effects is primarily through its ionic nature. The compound interacts with various molecular targets and pathways, facilitating reactions and processes that are otherwise challenging to achieve. Its high ionic conductivity and thermal stability enable it to act as an effective medium for various chemical and biological processes .

Vergleich Mit ähnlichen Verbindungen

1-Vinyl-3-methylimidazolium tetrafluoroborate can be compared with other similar ionic liquids, such as:

The uniqueness of this compound lies in its vinyl group, which provides additional reactivity and versatility in various applications.

Eigenschaften

Molekularformel

C6H9BF4N2

Molekulargewicht

195.96 g/mol

IUPAC-Name

1-ethenyl-3-methylimidazol-3-ium;tetrafluoroborate

InChI

InChI=1S/C6H9N2.BF4/c1-3-8-5-4-7(2)6-8;2-1(3,4)5/h3-6H,1H2,2H3;/q+1;-1

InChI-Schlüssel

DCQGPHCXSCQPCT-UHFFFAOYSA-N

Kanonische SMILES

[B-](F)(F)(F)F.C[N+]1=CN(C=C1)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.